molecular formula C22H21N3O4 B11284977 5-[4-(benzyloxy)-3-methoxyphenyl]-7-hydroxy-2-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-4(3H)-one

5-[4-(benzyloxy)-3-methoxyphenyl]-7-hydroxy-2-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11284977
M. Wt: 391.4 g/mol
InChI Key: GKWGHFHNQWRBFD-UHFFFAOYSA-N
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Description

5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2-METHYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE is a complex organic compound belonging to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. For instance, heating 5-acetyl-4-aminopyrimidines with MeONa in BuOH results in the formation of pyrido[2,3-d]pyrimidin-5-one derivatives . The Gould–Jacobs reaction is another common method, involving the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures .

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2-METHYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2-METHYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2-METHYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit tyrosine kinases or cyclin-dependent kinases, leading to the suppression of cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2-METHYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

5-(3-methoxy-4-phenylmethoxyphenyl)-2-methyl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C22H21N3O4/c1-13-23-21-20(22(27)24-13)16(11-19(26)25-21)15-8-9-17(18(10-15)28-2)29-12-14-6-4-3-5-7-14/h3-10,16H,11-12H2,1-2H3,(H2,23,24,25,26,27)

InChI Key

GKWGHFHNQWRBFD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(CC(=O)N2)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)N1

Origin of Product

United States

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